2-Propylhept-2-enal
Overview
Description
2-Propylhept-2-enal is an organic compound with the molecular formula C10H18O. It is an alkene and an aldehyde, characterized by the presence of a double bond and an aldehyde group. This compound is a metabolic by-product of unsaturated fatty acids metabolism to oxylipins . It is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylhept-2-enal can be synthesized through the self-condensation of n-valeraldehyde. This reaction is typically catalyzed by a solid base catalyst such as Na2O/Al2O3. The reaction is carried out at a temperature of 120°C under a nitrogen atmosphere and a pressure of 0.1 MPa. The reaction time is approximately 10 hours, resulting in a high conversion rate and yield .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but with optimizations for large-scale production. The use of solid base catalysts is preferred due to their reusability and lower environmental impact compared to liquid alkali catalysts . Additionally, microwave-assisted hydrothermal methods have been explored to enhance the catalytic performance and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Propylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, such as 2-propylheptanol.
Hydrogenation: The double bond can be hydrogenated to form saturated aldehydes or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are employed under hydrogen gas (H2) atmosphere.
Major Products
Oxidation: 2-Propylheptanoic acid.
Reduction: 2-Propylheptanol.
Hydrogenation: 2-Propylheptanal and 2-Propylheptanol.
Scientific Research Applications
2-Propylhept-2-enal has several applications in scientific research:
Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Propylhept-2-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism, influencing the formation of oxylipins.
Pathways: It participates in the aldol condensation reaction, followed by hydrogenation to form 2-propylheptanol.
Comparison with Similar Compounds
2-Propylhept-2-enal can be compared with other similar compounds, such as:
2-Propylheptanol: An oxo alcohol produced from the hydrogenation of this compound.
2-Ethylhexanol: A similar compound used in the production of plasticizers like dioctyl phthalate (DOP).
2-Propylheptanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its dual functional groups (alkene and aldehyde), which allow it to undergo a variety of chemical reactions. Its role as an intermediate in the synthesis of plasticizers and its involvement in fatty acid metabolism further highlight its significance .
Properties
CAS No. |
34880-43-8 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(Z)-2-propylhept-2-enal |
InChI |
InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8- |
InChI Key |
GADNZGQWPNTMCH-NTMALXAHSA-N |
Isomeric SMILES |
CCCC/C=C(/CCC)\C=O |
SMILES |
CCCCC=C(CCC)C=O |
Canonical SMILES |
CCCCC=C(CCC)C=O |
34880-43-8 | |
Synonyms |
2-Propyl-2-hepten-1-al |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method of synthesizing 2-propyl-2-heptenal discussed in these papers?
A1: The main method of synthesizing 2-propyl-2-heptenal explored in these research papers is the self-condensation of n-pentanal (also known as n-valeraldehyde). [, , , , , ] This reaction involves the catalytic coupling of two molecules of n-pentanal, leading to the formation of 2-propyl-2-heptenal as the primary product, along with water as a byproduct.
Q2: What types of catalysts are employed in the synthesis of 2-propyl-2-heptenal from n-pentanal?
A2: Several catalysts are mentioned in the research for this reaction, including:
- Titanium Dioxide (TiO2): TiO2 with different morphologies and structures exhibits activity in catalyzing the reaction. The catalytic performance is linked to the acid-base properties of the TiO2 surface. [, ]
- Zirconium Dioxide (ZrO2): ZrO2 prepared via a microwave-assisted hydrothermal method shows promise as a green and efficient catalyst. []
- VIII Group Metals: Metals like platinum (Pt), palladium (Pd), iridium (Ir), ruthenium (Ru), and rhodium (Rh), particularly when supported on materials like carbon, alumina (Al2O3), titania (TiO2), ceria (CeO2), and zirconia (ZrO2), demonstrate catalytic activity in the presence of a base like NaOH. [, ]
- Acid-Base Bifunctional Ionic Liquids: These liquids, like [PEmim]Cl-0.5Zn(CH3COO)2, offer a recyclable and environmentally friendlier alternative to traditional catalysts. []
Q3: How does the choice of catalyst and reaction conditions affect the selectivity towards 2-propyl-2-heptenal?
A3: Research indicates that catalyst selection and reaction conditions significantly impact selectivity. For instance, in the case of TiO2, the selectivity of 2-propyl-2-heptenal is related to the base amount on the catalyst surface. [] Similarly, reaction temperature influences selectivity in reactions utilizing VIII group metals; higher temperatures generally favor the formation of 2-propyl-2-heptenal. [, ]
Q4: Can you elaborate on the mechanism of n-pentanal self-condensation to 2-propyl-2-heptenal over TiO2 as described in the research?
A4: In situ Fourier transform infrared spectroscopy (FT-IR) analysis suggests that n-pentanal interacts with the TiO2 surface in two ways: through the Ti4+ sites and the Ti-OH groups. [] The proposed mechanism involves a series of steps including aldol condensation, dehydration, and isomerization, with the dehydration step being rapid based on the absence of detectable 2-propyl-3-hydroxyheptanal intermediate. []
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